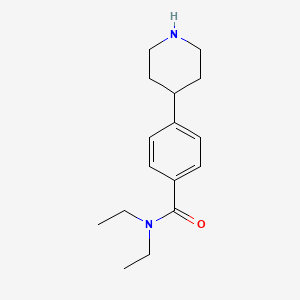

N,N-Diethyl-4-piperidin-4-yl-benzamide

Overview

Description

“N,N-Diethyl-4-piperidin-4-yl-benzamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of piperidine, an essential heterocyclic system used in the production of drugs . This compound is known to be a potent, selective, and orally bioavailable delta agonist .

Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-4-piperidin-4-yl-benzamide” is complex, with multiple functional groups. The compound contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The detailed molecular structure can be determined using techniques like NMR spectroscopy .Scientific Research Applications

Insulin Depletion Studies

“N,N-Diethyl-4-piperidin-4-yl-benzamide” has been used in mechanistic investigations of insulin depletion in rats and RINm5F cells . The compound, a delta-opioid agonist, was found to cause vacuolation in the β-cell of the rat pancreas, associated with depletion of insulin and hyperglycemia after 7 days of dosing . The loss of insulin was due to specific inhibition of rat insulin2 mRNA transcription in vivo . These effects were reversible and were not mediated by the δ-opioid receptor .

Pain Management

The compound has been identified as a potent, selective, and orally bioavailable delta agonist . It has been selected as a clinical candidate for the treatment of pain .

Anticancer Research

Piperidine derivatives, such as “N,N-Diethyl-4-piperidin-4-yl-benzamide”, are being utilized in different ways as anticancer agents .

Antiviral Research

Piperidine derivatives are also being used as antiviral agents .

Antimalarial Research

These compounds have applications in antimalarial research .

Antimicrobial and Antifungal Research

Piperidine derivatives are being used as antimicrobial and antifungal agents .

Antihypertensive Research

These compounds are being utilized in antihypertensive research .

Anti-inflammatory Research

Piperidine derivatives are being used in anti-inflammatory research .

Future Directions

The future directions for the study of “N,N-Diethyl-4-piperidin-4-yl-benzamide” could involve further investigation into its potential therapeutic applications, particularly its role as a delta opioid receptor agonist . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

N,N-Diethyl-4-piperidin-4-yl-benzamide primarily targets the delta opioid receptor . This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in pain modulation . It also targets the hypoxia-inducible factor 1 (HIF-1) pathways , which are crucial for cellular response to hypoxia .

Mode of Action

This compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects . It also acts as an activator of HIF-1 pathways , which can lead to various cellular responses under hypoxic conditions .

Biochemical Pathways

The activation of the delta opioid receptor can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of calcium influx, reducing neuronal excitability .

The activation of HIF-1 pathways can lead to the transcriptional activation of various genes involved in energy metabolism, angiogenesis, cell survival, and other functions that enable cells to adapt to hypoxic conditions .

Pharmacokinetics

It is described as beingorally bioavailable , which suggests that it can be absorbed from the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The activation of the delta opioid receptor by N,N-Diethyl-4-piperidin-4-yl-benzamide can lead to analgesic effects , making it a potential therapeutic agent for the treatment of pain . The activation of HIF-1 pathways can lead to various cellular responses that enable cells to adapt to hypoxic conditions . It also induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of N,N-Diethyl-4-piperidin-4-yl-benzamide can be influenced by various environmental factors. For instance, the activity of the delta opioid receptor can be modulated by the presence of other opioid receptors and the local concentration of endogenous opioid peptides . The activity of HIF-1 pathways can be influenced by the oxygen concentration in the cellular environment .

properties

IUPAC Name |

N,N-diethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-7-5-13(6-8-15)14-9-11-17-12-10-14/h5-8,14,17H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUNXPBHUCHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)